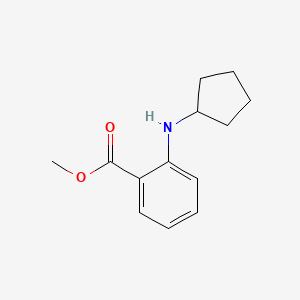

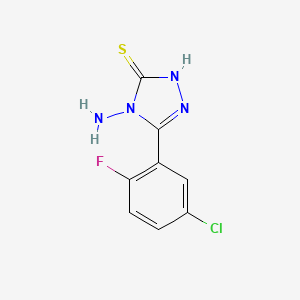

1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine

Vue d'ensemble

Description

“1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine” is a compound that belongs to the benzofuran family . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves strategies such as the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R- (phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .

Applications De Recherche Scientifique

Toxicokinetic Studies Toxicokinetic studies are crucial in understanding drug interactions, elimination routes, and for evaluating targets for toxicological screening. For instance, toxicokinetic data of N-(2-Methoxybenzyl)-substituted phenethylamines (NBOMe analogues) have been explored. These studies included identification of phase I and II metabolites, determination of enzymes involved in metabolic steps, and plasma protein binding. Such research is fundamental for forensic and clinical toxicologists for substance identification and risk assessment in cases of abuse or intoxication (Richter et al., 2019).

Identification and Quality Control Efforts have been made to identify and ascertain the quality of substances sold by grey-market internet vendors. For instance, 1H NMR spectra of several compounds, including benzofuran analogues, were acquired and compared to ensure consistency with the compounds as labelled and sold. This practice is essential for forensic and harm-reduction organizations in identifying compounds that sporadically appear in the market (Chapman, 2018).

Bioactivity Studies Benzofuran derivatives have been synthesized and tested for their biological activities. For example, new benzofuran derivatives were synthesized and their in vitro anti-HIV-1 and HIV-2 activities were tested, indicating their potential in inhibiting HIV replication in cell culture at non-toxic concentrations (Mubarak et al., 2007).

Orientations Futures

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, there is a need to collect the latest information in this promising area to pave the way for future research .

Mécanisme D'action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been reported to exhibit various biological activities, suggesting that they may interact with multiple targets .

Biochemical Pathways

Benzofuran derivatives have been reported to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Benzofuran derivatives have been reported to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities, suggesting that they may have multiple molecular and cellular effects .

Propriétés

IUPAC Name |

1-(7-methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-7-5-10-8(2)12(9(3)14)16-13(10)11(6-7)15-4/h5-6,9H,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWJAVNWMGAIQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC)OC(=C2C)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone](/img/structure/B1438160.png)

![[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]methylamine dihydrochloride](/img/structure/B1438164.png)

![1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1438167.png)

![[4-(Tert-butoxy)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1438169.png)